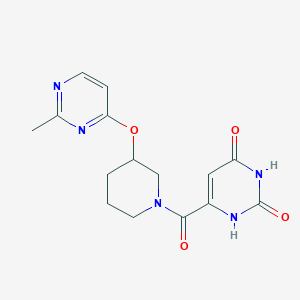

6-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound. Due to its unique structure, it has gained significant interest in various fields, including medicinal chemistry and industrial applications.

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB) , also known as Akt . PKB/Akt is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB/Akt . It binds to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity . The compound has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The compound’s inhibition of PKB disrupts this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been optimized to improve its pharmacokinetic properties . Although active in cellular assays, earlier compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound’s inhibition of PKB leads to modulation of biomarkers of signaling through PKB in vivo . It strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

Biochemical Analysis

Biochemical Properties

The compound 6-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione has been found to interact with several enzymes and proteins . It acts as an ATP-competitive inhibitor, showing up to 150-fold selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA .

Cellular Effects

In cellular assays, this compound has shown to modulate biomarkers of signaling through PKB . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary synthetic routes to prepare this compound involves the following steps:

Formation of the pyrimidine core: : This step often employs starting materials like pyrimidine derivatives, utilizing conditions such as basic or acidic catalysts to enhance reaction yields.

Incorporation of the piperidine moiety: : Utilizing nucleophilic substitution reactions where the piperidine ring is attached to the pyrimidine core.

Addition of the 2-methylpyrimidin-4-yl group: : This involves another substitution reaction, often facilitated by a transition metal catalyst to promote the coupling.

Industrial Production Methods

Industrial methods focus on optimizing reaction conditions to maximize yield and purity:

Flow chemistry: : Involves continuous production processes to improve scalability.

Green chemistry principles: : Utilizes environmentally benign solvents and reagents to reduce waste and improve safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound undergoes oxidation reactions primarily at the pyrimidine ring.

Reduction: : Reduction can occur at the piperidine carbonyl group.

Substitution: : Nucleophilic substitution at the methylpyrimidinyl group is common.

Common Reagents and Conditions

Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.

Reducing agents: : Sodium borohydride or lithium aluminum hydride.

Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

Depending on the reaction, major products can include oxidized derivatives, reduced compounds, and various substitution products tailored for specific applications.

Scientific Research Applications

Chemistry

Catalysis: : Used as a ligand in complex catalytic systems.

Material science: : Incorporation in polymers for enhanced properties.

Biology

Enzyme inhibitors: : Potent inhibitor of certain enzyme classes due to its ability to bind to active sites.

Medicine

Drug development: : Investigated for its potential as a therapeutic agent in treating various diseases due to its unique molecular interactions.

Industry

Agriculture: : Employed as a component in formulations for crop protection.

Comparison with Similar Compounds

When compared to other compounds with similar structures, such as:

6-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridine-2,4(1H,3H)-dione

6-(3-((2-methylpyridin-4-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione

The distinct structural features of 6-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione result in:

Unique reactivity: : Different functional groups provide unique reactivity.

Enhanced biological activity: : Specific molecular interactions yield distinct biological effects.

These differences highlight its uniqueness and provide a foundation for its diverse applications in various scientific fields.

Properties

IUPAC Name |

6-[3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4/c1-9-16-5-4-13(17-9)24-10-3-2-6-20(8-10)14(22)11-7-12(21)19-15(23)18-11/h4-5,7,10H,2-3,6,8H2,1H3,(H2,18,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIPSUDXJLBFCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate](/img/structure/B2989155.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]pyrimidine-5-carbonitrile](/img/structure/B2989157.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2989161.png)

![ethyl 2-(2-((1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2989162.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2989164.png)

![methyl 5-((2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2989168.png)

![2,4-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2989169.png)

![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B2989173.png)

![4-{[(4-Chlorophenyl)sulfonyl]oxy}-3-ethoxy-5-iodobenzoic acid](/img/structure/B2989178.png)